An In-Depth Technical Guide to 2,2-Ethylmethylthiazolidine: Structure, Properties, and Pharmaceutical Potential
An In-Depth Technical Guide to 2,2-Ethylmethylthiazolidine: Structure, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2-ethylmethylthiazolidine, a heterocyclic compound belonging to the thiazolidine family. While specific research on this particular derivative is limited, this document leverages extensive data on the thiazolidine scaffold to offer insights into its chemical characteristics, synthesis, and potential applications in medicinal chemistry. By understanding the broader context of this chemical class, researchers can better appreciate the potential of 2,2-ethylmethylthiazolidine as a building block in drug discovery.
Core Molecular Attributes of 2,2-Ethylmethylthiazolidine
2,2-Ethylmethylthiazolidine is a saturated five-membered ring structure containing both a sulfur and a nitrogen atom. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H13NS | [1] |
| Molecular Weight | 131.24 g/mol | [1] |
| CAS Number | 694-64-4 | [1] |
| Boiling Point | 191.3°C | [1] |
| Density | 0.935 g/cm³ | [1] |
| Flash Point | 69.5°C | [1] |
Chemical Structure
The structure of 2,2-ethylmethylthiazolidine features a thiazolidine ring with an ethyl and a methyl group attached to the C2 position.
Caption: Chemical structure of 2,2-ethylmethylthiazolidine.
Synthesis and Methodologies
The reaction mechanism involves the initial formation of a hemithioaminal, which then undergoes cyclization through the intramolecular attack of the amine group on the carbon atom, followed by dehydration to yield the final thiazolidine product.
Caption: General synthesis pathway for 2,2-ethylmethylthiazolidine.
Generalized Experimental Protocol for Synthesis:
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Reaction Setup : To a round-bottom flask, add equimolar amounts of cysteamine hydrochloride and butan-2-one in a suitable solvent such as ethanol or toluene.
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Neutralization : Add an equimolar amount of a base (e.g., triethylamine) to neutralize the cysteamine hydrochloride in situ.
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Reaction Conditions : Stir the reaction mixture at room temperature or under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup : After the reaction is complete, filter the mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.
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Purification : The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,2-ethylmethylthiazolidine.
The Thiazolidine Scaffold in Drug Development
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[2] This structural motif is present in approved drugs and a multitude of investigational agents.[3] The diverse therapeutic applications of thiazolidine derivatives underscore the potential of 2,2-ethylmethylthiazolidine as a starting point for the development of new therapeutic agents.
The biological activity of thiazolidine derivatives is often modulated by the substituents at the C2, N3, and C4 positions.[4] These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
Caption: Diverse biological activities of the thiazolidine scaffold.
Notable Examples of Thiazolidine-Containing Drugs:
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Pioglitazone and Rosiglitazone : These are thiazolidinedione derivatives used in the treatment of type 2 diabetes. They act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[3]
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Penicillins : This class of antibiotics contains a fused thiazolidine ring.
The broad spectrum of activities associated with the thiazolidine core suggests that novel derivatives, such as those that could be synthesized from 2,2-ethylmethylthiazolidine, are promising candidates for drug discovery programs.
Potential Research Directions
Given the rich pharmacology of the thiazolidine scaffold, 2,2-ethylmethylthiazolidine presents several avenues for further investigation:
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Derivatization : The secondary amine in the thiazolidine ring is a key site for chemical modification. Acylation, alkylation, or arylation at this position could lead to a library of novel compounds for biological screening.
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Biological Screening : Screening 2,2-ethylmethylthiazolidine and its derivatives against a panel of biological targets, such as kinases, proteases, or microbial enzymes, could uncover new therapeutic leads.
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Computational Studies : Molecular modeling and docking studies can help to predict the binding of 2,2-ethylmethylthiazolidine derivatives to various biological targets, guiding the design of more potent and selective inhibitors.
Conclusion
2,2-Ethylmethylthiazolidine is a simple yet potentially valuable heterocyclic compound. While specific data on this molecule is sparse, the well-established importance of the thiazolidine scaffold in medicinal chemistry provides a strong rationale for its further exploration. Its straightforward synthesis and the potential for chemical derivatization make it an attractive starting point for the design and discovery of new drugs targeting a wide range of diseases. This guide serves as a foundational resource for researchers interested in harnessing the potential of this and other related thiazolidine derivatives.
References
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Recent developments and biological activities of thiazolidinone derivatives: a review. (2012). European Journal of Medicinal Chemistry. Available at: [Link]
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A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Available at: [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2016). Chemistry & Medicinal Chemistry. Available at: [Link]
